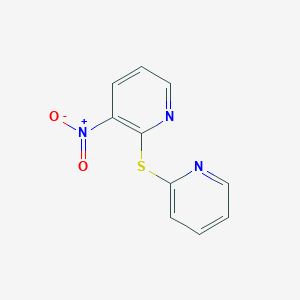

3-Nitro-2-(pyridin-2-ylthio)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Nitro-2-(pyridin-2-ylthio)pyridine” is a chemical compound with the molecular formula C10H7N3O2S . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .

Synthesis Analysis

The synthesis of nitropyridine derivatives, which includes “3-Nitro-2-(pyridin-2-ylthio)pyridine”, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Molecular Structure Analysis

The molecular structure of “3-Nitro-2-(pyridin-2-ylthio)pyridine” can be analyzed using various computational methods . These methods can provide a 3D structure of the molecule, which can be viewed using specific software .Chemical Reactions Analysis

The chemical reactions involving “3-Nitro-2-(pyridin-2-ylthio)pyridine” can be complex and varied . For instance, nitropyridines can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Nitro-2-(pyridin-2-ylthio)pyridine” can be determined using various analytical techniques . For example, the melting point, molecular weight, and other properties can be determined .科学的研究の応用

Synthesis of Piperidine Derivatives

3-Nitro-2-(pyridin-2-ylthio)pyridine: is a valuable precursor in the synthesis of piperidine derivatives, which are crucial in medicinal chemistry. Piperidine structures are found in more than twenty classes of pharmaceuticals and play a significant role in drug design . The compound can undergo intra- and intermolecular reactions to form various piperidine derivatives, which are then evaluated for their pharmacological applications.

Development of ALK and ROS1 Dual Inhibitors

This compound has been utilized in the design of novel inhibitors targeting the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These inhibitors are crucial for treating certain types of cancers, particularly those resistant to the clinically available drug Crizotinib .

Magnetic Resonance Studies

The nitro and pyridine moieties of 3-Nitro-2-(pyridin-2-ylthio)pyridine make it an interesting candidate for magnetic resonance studies. Researchers have synthesized new N-acylhydrazones containing the imidazo[1,2-a]pyridine scaffold for characterization by NMR spectroscopy and mass spectrometry .

Tyrosine Kinase Inhibitor Research

Derivatives of 3-Nitro-2-(pyridin-2-ylthio)pyridine have been designed and synthesized as inhibitors of the IGF-1R tyrosine kinase. These compounds are tested for their inhibitory activities and cytotoxicities against various cancer cell lines, contributing to cancer therapy research .

Pharmaceutical Industry Applications

The structural versatility of 3-Nitro-2-(pyridin-2-ylthio)pyridine allows for its incorporation into a wide range of pharmaceutical compounds. Its derivatives are present in alkaloids and other classes of drugs, highlighting its importance in drug synthesis and development .

Organic Synthesis Methodologies

This compound is also significant in the development of new methodologies for organic synthesis. It can be used in multicomponent reactions, cyclization, and annulation processes, which are fundamental in creating complex organic molecules .

Biological Activity Studies

The biological activity of 3-Nitro-2-(pyridin-2-ylthio)pyridine derivatives is a field of interest. Researchers investigate these compounds for various biological activities, which could lead to the discovery of new therapeutic agents .

Chemical Physics Research

In the realm of chemical physics, 3-Nitro-2-(pyridin-2-ylthio)pyridine serves as a building block for studying the physical properties of chemical compounds. Its derivatives are analyzed for their chemical stability, reactivity, and interaction with other molecules .

将来の方向性

特性

IUPAC Name |

3-nitro-2-pyridin-2-ylsulfanylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2S/c14-13(15)8-4-3-7-12-10(8)16-9-5-1-2-6-11-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPAXJFFIAJUBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC2=C(C=CC=N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195376 |

Source

|

| Record name | Pyridine, 3-nitro-2,2'-thiodi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-2-(pyridin-2-ylthio)pyridine | |

CAS RN |

4262-11-7 |

Source

|

| Record name | Pyridine, 3-nitro-2,2'-thiodi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004262117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-nitro-2,2'-thiodi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B186305.png)